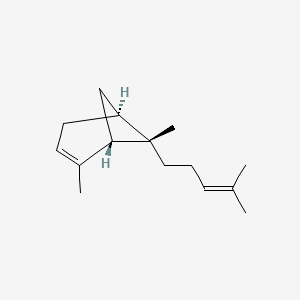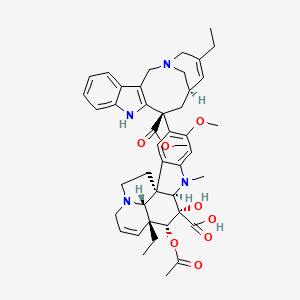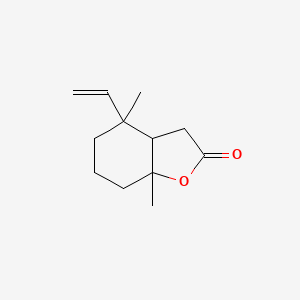
Dihydroergonovine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroergonovine, also known as ergonovine and sold under various brand names, is a medication used to cause contractions of the uterus to treat heavy vaginal bleeding after childbirth . It is a derivative of Ergonovine, an oxytocic, which stimulates contraction of uterine muscle .
Molecular Structure Analysis
The molecular structure of Dihydroergonovine can be analyzed using various techniques. For instance, structural formula editors and 3D model viewers can be used to visualize the molecule . Additionally, X-ray diffraction analysis and other spectroscopic methods can provide detailed structural information .Aplicaciones Científicas De Investigación
Cluster Headache Prophylactic
Methylergonovine maleate, closely related to dihydroergonovine, has been cited for its effectiveness in treating vascular headaches. An uncontrolled pilot study involving 20 episodic cluster headache patients confirmed its efficacy and tolerability as an adjunct cluster headache prophylactic, with a significant reduction in headache frequency and intensity reported by a majority of the participants. This highlights its potential application in headache management beyond its traditional uses (Mueller, Gallagher, & Ciervo, 1997).
Migraine Treatment
Dihydroergotamine has been a staple in migraine treatment for over 40 years, demonstrating effectiveness in both acute attacks and prevention. Its role is particularly emphasized in cases where simple analgesics fail, marking its continued relevance in migraine therapy despite the advent of newer treatments (Scott, 1992).
Parkinson's Disease Therapy
The review of clinical studies on the use of dihydroergocriptine, an ergot derivative like dihydroergonovine, showcases its efficacy in treating Parkinson's disease signs and symptoms. This compound's unique activity profile suggests potential for fewer side effects and equivalent clinical efficacy compared to classical dopamine agonists, offering insights into ergot derivatives' therapeutic versatility (Albanese & Colosimo, 2003).
Obstetrics and Gynaecology
In obstetrics and gynaecology, ergot alkaloids like ergometrine and methylergometrine, derivatives of ergonovine, are recognized for their potent uterotonic effect. They play a critical role in managing the third stage of labour, indicating the continued importance of ergot alkaloids in medical practice despite their vasoconstrictive properties (de Groot et al., 1998).
Acute Migraine Management
Orally inhalable dihydroergotamine (iDHE) represents an innovative approach to migraine treatment, offering the benefits of DHE with fewer systemic effects. This development highlights the ongoing research into ergot derivatives to improve tolerability and patient acceptance in migraine management (Tepper, 2013).
Propiedades
Número CAS |
62841-02-5 |
|---|---|
Nombre del producto |
Dihydroergonovine |
Fórmula molecular |
C₁₉H₂₅N₃O₂ |
Peso molecular |
327.42 |
Sinónimos |
9,10-Dihydroergometrine; Dihydroergobasine; Dihydroergometrine; _x000B_(8β)-N-[(1S)-2-Hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






